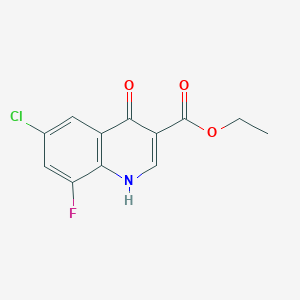
Ethyl 6-chloro-8-fluoro-4-hydroxy-3-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Antibacterial Activities
Synthesis and Antibacterial Activities of Quinoline Derivatives
Research has shown the synthesis of various quinoline derivatives with notable antibacterial properties. For example, one study synthesized compounds by reacting ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate with different benzaldehydes, demonstrating in vitro antibacterial activities (Xin, Ding, & Zhang, 1993).
Novel Fluorinated Quinolone Derivatives
Another study described the synthesis of new fluorinated quinolone derivatives, highlighting their high broad-spectrum antibacterial activities, superior to unfluorinated compounds and even to some existing antibacterial agents (Stefancich, Artico, Corelli, Massa, Panico, & Simonetti, 1985).
Antibacterial Activity of Novel 6-Fluoroquinolone Analogues
Research on a series of 6-fluoroquinolone analogues revealed significant antibacterial activity, particularly against Staphylococcus aureus and Pseudomonas aeruginosa, when compared with ciprofloxacin (Ye, 1995).
Anticoccidial Activities
Synthesis and Anticoccidial Activity of Quinoline Derivatives
Studies on ethyl 6-alkyloxy-7-ethyl-4-hydroxy-3-quinolinecarboxylates demonstrated significant biological activity, with one compound showing a high anticoccidial index value (Wan Yu-liang, 2009).
Biological Evaluation Against Eimeria tenella
A series of ethyl 6-alkoxy-7-phenyl-4-hydroxy-3-quinolinecarboxylates were synthesized and evaluated against Eimeria tenella, showing notable anticoccidial activities (Zhang, Zeng, Nie, Zhong, Wang, & Wang, 2010).
Synthesis and Anticoccidial Activities of Ethyl 6-Arylmethoxy-7-Methyl-4-Hydroxy-3-Quinolinecarboxylates
Further research in this field led to the synthesis of compounds with confirmed anticoccidial activity, particularly effective in chicken diets (Wan Yu-liang, 2012).
properties
IUPAC Name |
ethyl 6-chloro-8-fluoro-4-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(13)4-9(10)14/h3-5H,2H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWWQXHJVQYKOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

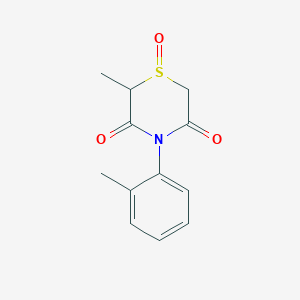

![N-[1-[(4-Cyanophenyl)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2804789.png)
![[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl] 2-[ethyl(prop-2-enoyl)amino]acetate](/img/structure/B2804790.png)
![7-(3,4-diethoxyphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2804792.png)
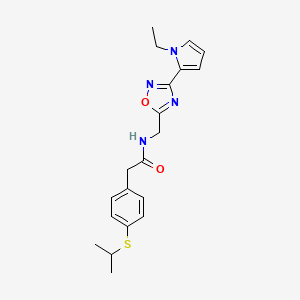
![4-ethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2804795.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-yl)propanamide](/img/structure/B2804796.png)
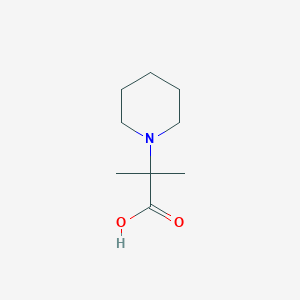
![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2804801.png)
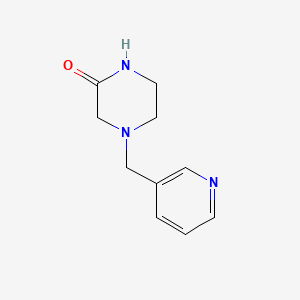
![7-Fluoro-3-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2804803.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2804804.png)
